![molecular formula C10H22O3 B8082619 Propanol, [2-(1,1-dimethylethoxy)methylethoxy]-](/img/structure/B8082619.png)
Propanol, [2-(1,1-dimethylethoxy)methylethoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanol, [2-(1,1-dimethylethoxy)methylethoxy]- is an organic compound with a complex structure. It is characterized by the presence of multiple ether and alcohol functional groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanol, [2-(1,1-dimethylethoxy)methylethoxy]- typically involves the reaction of 3-chloropropanol with 2-methylpropan-2-ol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-chloropropanol is replaced by the 2-methylpropan-2-yl group, forming the desired product.
Industrial Production Methods
In industrial settings, the production of Propanol, [2-(1,1-dimethylethoxy)methylethoxy]- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Propanol, [2-(1,1-dimethylethoxy)methylethoxy]- can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a simpler alcohol.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: The major products are ketones or aldehydes, depending on the reaction conditions.
Reduction: The major product is a simpler alcohol.
Substitution: The major products are ethers with different alkyl groups.
Wissenschaftliche Forschungsanwendungen
Propanol, [2-(1,1-dimethylethoxy)methylethoxy]- has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound can be used in the preparation of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Propanol, [2-(1,1-dimethylethoxy)methylethoxy]- involves its interaction with various molecular targets and pathways. The compound’s ether and alcohol groups allow it to participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol
- 3-[(2-Methylpropan-2-yl)oxy]propan-1-ol
- 1-Methoxy-3-phenylamino-propan-2-ol
Uniqueness
Propanol, [2-(1,1-dimethylethoxy)methylethoxy]- is unique due to its specific combination of ether and alcohol functional groups, which provide it with distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in various applications, particularly in organic synthesis and pharmaceutical research.
Eigenschaften
IUPAC Name |
1-[3-[(2-methylpropan-2-yl)oxy]propoxy]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3/c1-5-9(11)12-7-6-8-13-10(2,3)4/h9,11H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMGTIXILCJBIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(O)OCCCOC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132739-31-2 |
Source


|
| Record name | Propanol, [2-(1,1-dimethylethoxy)methylethoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
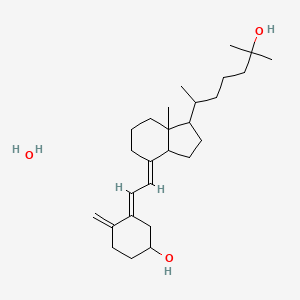
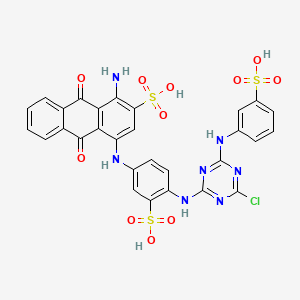
![(5E)-5-[(2E)-2-[1-(5,6-dimethylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B8082560.png)

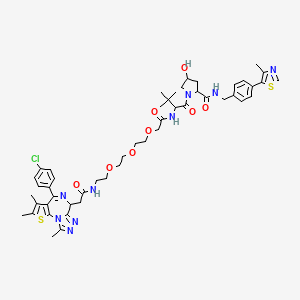
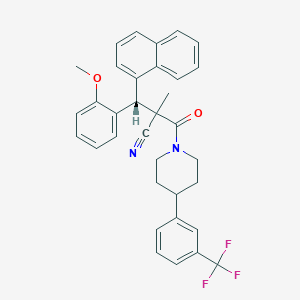
![4-[(1R,2R)-2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]cyclopropyl]benzoic acid](/img/structure/B8082586.png)
![2,3,4,4,4-pentadeuterio-N-[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]-3-(trideuteriomethyl)butanamide](/img/structure/B8082599.png)
![[(1R,2R,3R,11R,12R,14R,26R)-12-cyano-5,6'-dihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B8082607.png)
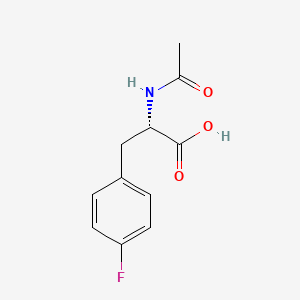

![4'-Formyl-4-(trifluoromethyl)[1,1'-biphenyl]-2-carbonitrile](/img/structure/B8082633.png)
![Ethanol,2-[(2,4-dichlorophenyl)thio]-](/img/structure/B8082637.png)
![[methoxy(methylamino)methylidene]-dimethylazanium;chloride](/img/structure/B8082649.png)
